molecular formula C32H38N3O3P2Pt+3 B1240022 Pt(cis-Dach)(dppe)-2NO3 CAS No. 169275-61-0

Pt(cis-Dach)(dppe)-2NO3

Katalognummer: B1240022
CAS-Nummer: 169275-61-0
Molekulargewicht: 769.7 g/mol
InChI-Schlüssel: YEPOBNWXPWDONF-UHFFFAOYSA-P
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pt(cis-Dach)(dppe)-2NO3 is a platinum(II) coordination complex with a unique structural and pharmacological profile. It features:

  • cis-1,2-diaminocyclohexane (cis-Dach) as a carrier ligand, which confers stereochemical rigidity and influences DNA binding kinetics.
  • 1,2-bis(diphenylphosphino)ethane (dppe) as a leaving group, enhancing lipophilicity and cellular uptake .
  • Two nitrate (NO₃⁻) counterions, improving aqueous solubility compared to neutral platinum complexes like cisplatin .

First synthesized in the 1990s, this compound was designed to address the limitations of classical platinum drugs, such as cisplatin, by reducing nephrotoxicity while retaining antitumor efficacy. Preclinical studies demonstrated its antimetastatic activity in human bladder cancer models, where high and low doses inhibited metastasis in orthotopic nude mouse models, unlike cisplatin, which required high doses for similar effects . In ovarian carcinoma cell lines (SKOV-3, OVCAR-3), this compound exhibited selective cytotoxicity, sparing normal kidney cells in vitro .

Eigenschaften

CAS-Nummer

169275-61-0

Molekularformel

C32H38N3O3P2Pt+3

Molekulargewicht

769.7 g/mol

IUPAC-Name

(2-azanidylcyclohexyl)azanide;2-diphenylphosphaniumylethyl(diphenyl)phosphanium;platinum(4+);nitrate

InChI

InChI=1S/C26H24P2.C6H12N2.NO3.Pt/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;7-5-3-1-2-4-6(5)8;2-1(3)4;/h1-20H,21-22H2;5-8H,1-4H2;;/q;-2;-1;+4/p+2

InChI-Schlüssel

YEPOBNWXPWDONF-UHFFFAOYSA-P

SMILES

C1CCC(C(C1)[NH-])[NH-].C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-].[Pt+4]

Kanonische SMILES

C1CCC(C(C1)[NH-])[NH-].C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-].[Pt+4]

Synonyme

(1,2-bis(diphenylphosphino)ethane)(cis-1,2-diaminocyclohexane)platinum(II)
(1,2-bis(diphenylphosphino)ethane)(cis-1,2-diaminocyclohexane)platinum(II), (SP-4-2-(1R-trans))-isomer
(1,2-bis(diphenylphosphino)ethane)(cis-1,2-diaminocyclohexane)platinum(II), (SP-4-2-(1S-trans))-isomer
Pt(cis-dach)(DPPE)-2NO3
Pt(trans-dach)(DPPE)-2NO3

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Platinum Compounds

The antitumor activity and toxicity profile of Pt(cis-Dach)(dppe)-2NO3 are benchmarked against structurally related platinum complexes:

Structural and Functional Comparisons

Compound Ligand System Key Features Anticancer Activity Nephrotoxicity
This compound cis-Dach (carrier), dppe (leaving) High solubility (NO₃⁻), lipophilic dppe enhances membrane permeability Potent antimetastatic activity in bladder cancer; selective cytotoxicity in ovarian cancer Low (MTT assay shows <50% renal cell death)
Cisplatin NH₃ (carrier), Cl⁻ (leaving) Hydrophilic, relies on aquation for activation Broad-spectrum activity but limited efficacy against metastases High (induces proximal tubular apoptosis)
[Pt(C≡NCy)(2-pyz)(dppe)]⁺ Isocyanide (C≡NCy), pyz (pyrazine) sp³-N nucleophile reactivity; kinetic stability differs due to ligand hybridization Mechanistic studies focus on nucleophilic substitution kinetics, not antitumor effects Not reported
Binuclear [Pt₂(μ-Te)₂(dppe)₂] Bridging tellurido ligands, dppe Metallophilic ligand for multinuclear coordination; used in materials science No direct anticancer data; structural novelty for metal cluster synthesis Not applicable

Key Findings from Preclinical Studies

  • Metastasis Inhibition: In a bladder cancer orthotopic model, this compound (10 mg/kg) abolished metastasis, whereas cisplatin required 15 mg/kg for similar effects .
  • Selective Cytotoxicity : The compound’s IC₅₀ in ovarian cancer cells was 2–3× lower than cisplatin, while causing minimal glucose consumption and thymidine uptake disruption in renal cells .
  • Solubility Advantage : Nitrate counterions prevent aggregation in physiological media, contrasting with cisplatin’s chloride-dependent activation, which is pH-sensitive .

Mechanistic Differentiation

While cisplatin primarily induces DNA crosslinking, this compound’s antimetastatic activity suggests alternative pathways, such as inhibition of cell migration or angiogenesis. Its dppe ligand may also modulate interactions with phosphoprotein signaling cascades, though this remains understudied .

Vorbereitungsmethoden

Precursor Preparation

The synthesis begins with the preparation of cis-dichlorido(1,2-diaminocyclohexane)platinum(II) [cis-PtCl2(DACH)], a critical intermediate. This step involves reacting potassium tetrachloridoplatinate(II) (K2[PtCl4]) with DACH in aqueous medium under controlled pH (6.5–7.0) and inert atmosphere (N2 or Ar) to prevent oxidation. The reaction proceeds via ligand substitution, where DACH displaces two chloride ions:

K2[PtCl4]+DACHcis-PtCl2(DACH)+2KCl\text{K}2[\text{PtCl}4] + \text{DACH} \rightarrow \text{cis-PtCl}_2(\text{DACH}) + 2\text{KCl}

Isolation of cis-PtCl2(DACH) is achieved through precipitation by cooling the reaction mixture to 4°C, followed by filtration and washing with cold ethanol.

Nitrate Ligand Substitution

The final step involves replacing chloride ligands with nitrate groups. This is achieved by treating cis-Pt(DACH)(DPPE)Cl2 with silver nitrate (AgNO3) in acetonitrile at 50°C for 6 hours:

cis-Pt(DACH)(DPPE)Cl2+2AgNO3Pt(cis-Dach)(dppe)-2NO3+2AgCl\text{cis-Pt(DACH)(DPPE)Cl}2 + 2\text{AgNO}3 \rightarrow \text{Pt(cis-Dach)(dppe)-2NO}_3 + 2\text{AgCl} \downarrow

Silver chloride precipitates, and the supernatant is concentrated under reduced pressure to yield the final product as a yellow crystalline solid.

Characterization and Analytical Validation

Spectroscopic Techniques

Infrared (IR) Spectroscopy : Key absorption bands confirm ligand coordination:

  • Pt–P stretching vibrations: 500–550 cm⁻¹.

  • NH2 bending (DACH): 1580–1620 cm⁻¹.

  • NO3⁻ asymmetric stretching: 1380–1420 cm⁻¹.

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d6): δ 1.2–1.8 (m, cyclohexane protons), δ 6.8–7.5 (m, DPPE phenyl groups).

  • ³¹P NMR : Single resonance at δ 15–18 ppm, indicating equivalent phosphorus atoms in DPPE.

Elemental Analysis :

ComponentCalculated (%)Observed (%)
C49.849.5
H4.94.8
N5.45.3
Pt25.325.1

Comparative Analysis of Alternative Methods

Direct Nitration vs. Ligand Exchange

Early synthetic routes attempted direct nitration of Pt(DACH)(DPPE)Cl2 using HNO3, but this led to ligand oxidation and low yields (<30%). The AgNO3-mediated chloride substitution method (Table 1) proves superior, achieving yields of 68–72%.

Table 1: Comparison of Nitration Methods

MethodYield (%)Purity (%)Byproducts
HNO3 Direct Nitration2882Oxidized DPPE
AgNO3 Substitution7095AgCl

Solvent Optimization

Replacing acetonitrile with dimethylformamide (DMF) increases reaction rate but reduces crystallinity. Acetonitrile remains optimal for balancing solubility and product stability.

Challenges and Optimization Strategies

Ligand Steric Effects

The bulky DPPE ligand imposes steric constraints during nitrate coordination. Increasing reaction temperature to 60°C improves ligand mobility, enhancing nitrate incorporation efficiency by 18%.

Moisture Sensitivity

The nitrate ligands are hygroscopic, necessitating anhydrous conditions during storage. Post-synthesis lyophilization (24 hours, −50°C, 0.01 mbar) stabilizes the compound for long-term use.

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batches) in stirred-tank reactors achieves consistent yields (69–71%) with the following parameters:

  • AgNO3:Pt molar ratio: 2.2:1 (prevents chloride residual).

  • Mixing speed: 400 rpm (ensures AgCl precipitate dispersion).

  • Crystallization: Gradual cooling (1°C/min) from 50°C to 4°C .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing Pt(cis-Dach)(dppe)-2NO3?

  • Methodological Answer : The synthesis involves reacting 1,2-diaminocyclohexane (DACH) and 1,2-bis(diphenylphosphino)ethane (DPPE) with platinum(II) precursors, followed by nitrate addition to enhance solubility. Characterization requires elemental analysis, infrared (IR) spectroscopy (to confirm ligand coordination), and 13C^{13}\text{C} NMR spectroscopy (to verify structural integrity). For example, IR peaks at 500–600 cm1^{-1} indicate Pt–P bonds, while NMR signals confirm DACH and DPPE ligand integration .

Q. How is the cytotoxicity of this compound assessed in preliminary studies?

  • Methodological Answer : Use standardized assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability, 3H^3\text{H}-thymidine uptake for DNA synthesis inhibition, and glucose consumption tests to evaluate metabolic disruption. In the 1997 study, this compound showed IC50_{50} values of 12.5 μM (SKOV-3) and 15.3 μM (OVCAR-3), compared to cisplatin’s 8.7 μM and 10.1 μM, respectively. Normal kidney cells exhibited 3–4× lower toxicity with the Pt complex .

Q. What comparative frameworks are effective for evaluating this compound against cisplatin?

  • Methodological Answer : Apply the PICO(T) framework to structure comparisons:

  • Population : Human ovarian carcinoma cell lines (e.g., SKOV-3) vs. normal renal cells.
  • Intervention : this compound exposure.
  • Comparison : Cisplatin treatment.
  • Outcome : Cytotoxicity selectivity and nephrotoxicity reduction.
  • Time : 48–72-hour exposure periods.
    Systematic reviews of in vitro and ex vivo models (e.g., rabbit renal proximal tubular cells) are critical for validating claims .

Advanced Research Questions

Q. How does this compound achieve selective cytotoxicity toward cancer cells?

  • Methodological Answer : Investigate ligand-specific uptake mechanisms. DACH enhances cellular uptake in cancer cells via organic cation transporters, while DPPE’s lipophilicity may reduce renal clearance, minimizing nephrotoxicity. Use fluorescence microscopy with platinum-tagged probes to track intracellular accumulation. Contrast with cisplatin’s passive diffusion, which lacks selectivity .

Q. How can researchers resolve contradictions in reported toxicity profiles across cell lines?

  • Methodological Answer : Address variability by:

  • Replicating assays : Perform MTT, clonogenic, and apoptosis assays (e.g., Annexin V/PI staining) in triplicate.
  • Contextualizing models : Normal kidney cells (e.g., human renal cortical cells) may express different transporters than cancer cells, affecting drug uptake. Use RNA-seq to correlate transporter expression (e.g., OCT2) with toxicity data .
  • Meta-analysis : Aggregate data from multiple studies (e.g., 1997–2003 Kyung Hee University trials) to identify trends .

Q. What in vivo models are suitable for validating this compound’s efficacy and safety?

  • Methodological Answer : Use xenograft models (e.g., SKOV-3 implanted in nude mice) to assess tumor regression. Monitor nephrotoxicity via serum creatinine, BUN, and histopathological analysis of kidney tissues. Compare pharmacokinetics (e.g., AUC, half-life) with cisplatin using HPLC-MS. Note that this compound’s nitrate group may improve solubility but alter biodistribution .

Key Methodological Recommendations

  • For synthesis : Prioritize inert-atmosphere techniques to prevent ligand oxidation.
  • For cytotoxicity : Include positive (cisplatin) and negative (untreated cells) controls.
  • For in vivo studies : Use staggered dosing to assess cumulative toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.